molecular formula C14H17N3O B578089 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile CAS No. 1222533-78-9

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B578089
CAS No.: 1222533-78-9
M. Wt: 243.31
InChI Key: VCMMQTXCEYFHNO-UHFFFAOYSA-N
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Description

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the empirical formula C14H17N3O and a molecular weight of 243.30 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a substituted pyridine with a nitrile group, followed by pivaloylation to introduce the pivaloyl group at the desired position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds in the naphthyridine family, such as:

  • 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
  • 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific pivaloyl and carbonitrile groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2,3)13(18)17-6-4-5-11-7-10(8-15)9-16-12(11)17/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMQTXCEYFHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678404
Record name 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-78-9
Record name 8-(2,2-Dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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